(6-(Fluoromethyl)pyridin-2-yl)methanol
Description
(6-(Fluoromethyl)pyridin-2-yl)methanol is a fluorinated pyridine derivative characterized by a fluoromethyl group (-CH₂F) attached to the 6-position of the pyridine ring and a hydroxymethyl group (-CH₂OH) at the 2-position. Its molecular formula is C₇H₇FNO, with a molecular weight of 140.14 g/mol (CAS: 1131605-11-2) . This compound is typically synthesized via nucleophilic substitution or fluorination reactions, as inferred from related pyridine methanol syntheses in the literature .
Properties
IUPAC Name |
[6-(fluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,10H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEDKNCCZVUBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CF)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (6-(Fluoromethyl)pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives.
Fluoromethylation: Introduction of the fluoromethyl group at the 6-position of the pyridine ring.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position of the pyridine ring.
The specific reaction conditions and reagents used for these steps can vary, but common methods include the use of fluorinating agents and hydroxymethylating agents under controlled conditions .
Chemical Reactions Analysis
(6-(Fluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-(Fluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (6-(Fluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Fluorine vs. Trifluoromethyl: The -CF₃ group in (6-(Trifluoromethyl)pyridin-2-yl)methanol increases electron-withdrawing effects compared to -CH₂F, enhancing metabolic resistance but reducing solubility .
- Halogenation: Bromine in (6-Bromo-5-fluoropyridin-2-yl)methanol enables Suzuki-Miyaura coupling, a feature absent in the fluoromethyl analogue .
Stability and Handling
- Fluorinated Compounds: The -CH₂F group in (6-(Fluoromethyl)pyridin-2-yl)methanol is less hydrolytically stable than -CF₃ but more reactive toward nucleophiles .
- Storage: Most pyridine methanol derivatives require storage in amber containers under inert gas to prevent oxidation of the hydroxymethyl group .
Biological Activity
(6-(Fluoromethyl)pyridin-2-yl)methanol is a compound characterized by its unique pyridine structure, which includes a fluoromethyl group and a hydroxymethyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and metabolic effects. The presence of fluorine enhances the compound's lipophilicity, which may influence its interaction with biological systems.
- Molecular Formula : C7H8FNO
- Molecular Weight : 141.15 g/mol
- CAS Number : 1131605-11-2
- Purity : ≥ 95%
The structure can be represented as follows:
The biological activity of (6-(Fluoromethyl)pyridin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets and pathways. The mechanism involves:
- Lipophilicity : The fluoromethyl group increases the compound's ability to penetrate cell membranes.
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Enzyme Modulation : The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various pharmacological effects.
Biological Activities
Research has indicated several potential biological activities for (6-(Fluoromethyl)pyridin-2-yl)methanol:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects through the modulation of pathways involved in cell proliferation and apoptosis.
- Antiviral Activity : Investigations have shown potential antiviral properties, possibly by inhibiting viral replication or entry into host cells.
- Metabolic Effects : The compound may influence metabolic pathways, although specific mechanisms require further exploration.
Comparative Analysis with Related Compounds
A comparative analysis of (6-(Fluoromethyl)pyridin-2-yl)methanol with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Fluoro-pyridin-2-methanol | Pyridine ring with a single fluorine | Antimicrobial | Less fluorinated; may exhibit different bioactivity |
| 4-Trifluoromethyl-pyridine | Pyridine ring with trifluoromethyl | Primarily studied for agrochemicals | Lacks hydroxymethyl; distinct applications |
| 6-Methoxy-pyridin-2-carboxylic acid | Methoxy and carboxylic acid groups | Neuroactive | Different functional groups lead to distinct activities |
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of (6-(Fluoromethyl)pyridin-2-yl)methanol:
- Synthesis Pathways : Various synthetic routes have been developed to produce this compound efficiently, often involving nucleophilic substitution reactions .
- In Vitro Studies : In vitro assays have demonstrated that (6-(Fluoromethyl)pyridin-2-yl)methanol exhibits significant cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Studies : Further mechanistic studies are required to elucidate the specific pathways through which this compound exerts its effects, including receptor interactions and downstream signaling events.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
